molecular formula C21H16N2O2 B2384767 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide CAS No. 2034314-15-1

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide

Cat. No.: B2384767
CAS No.: 2034314-15-1
M. Wt: 328.371
InChI Key: XPDDLUIEEIMRHD-UHFFFAOYSA-N
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Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide is a complex organic compound that features a unique structure combining a furan ring, a pyridine ring, and a naphthamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bonds between the furan and pyridine rings . This reaction requires a palladium catalyst and a boron reagent under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The naphthamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2,3-dione, piperidine derivatives, and substituted naphthamides.

Scientific Research Applications

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that inhibit or modulate their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide is unique due to its combination of a furan ring, a pyridine ring, and a naphthamide group, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and development in multiple fields.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c24-21(20-7-3-5-16-4-1-2-6-19(16)20)23-12-15-10-18(13-22-11-15)17-8-9-25-14-17/h1-11,13-14H,12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDDLUIEEIMRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=CN=C3)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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